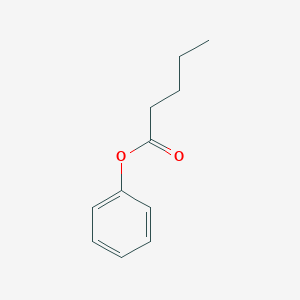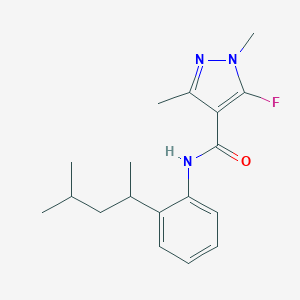
Penflufen
Descripción general
Descripción
Penflufen is a systemic, xylem-mobile fungicide primarily used as an in-furrow treatment on potato seed pieces and as a seed treatment fungicide on alfalfa, cereal grains, vegetables, legumes, and oil seeds . It is formulated as a flowable concentrate for seed treatment and exhibits fungicidal activity against many phytopathogenic fungi, such as Rhizoctonia spp. and Ustilago spp. This compound is a carboxamide fungicide that inhibits mitochondrial respiration by targeting succinate dehydrogenase, an enzyme in the electron transport system .
Aplicaciones Científicas De Investigación
Penflufen has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Penflufen, a succinate dehydrogenase inhibitor (SDHI) fungicide , primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition blocks the electron transport in the respiratory chain of the fungal cells . As a result, the cells are unable to produce energy, which hinders fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a decrease in ATP production and an energy deficit in the fungal cells . This energy deficit inhibits the growth and proliferation of the fungi .
Pharmacokinetics
It is known that this compound is a systemic fungicide . This suggests that after application, this compound is absorbed and distributed within the plant, providing protection against fungal pathogens .
Result of Action
The primary result of this compound’s action is the effective inhibition of fungal growth . It has been shown to exhibit good bioactivity against certain fungi, such as Fusarium fujikuroi, a fungus that causes bakanae disease in rice . In addition to inhibiting mycelial growth, this compound effectively inhibits the production of conidia, a type of fungal spore .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the host plant and a favorable environment are necessary for fungi to infect the crop . Therefore, the effectiveness of this compound may be influenced by these factors. Additionally, the this compound label carries enforceable language related to direct application to surface waters and equipment cleaning, indicating that environmental considerations are important for its use .
Análisis Bioquímico
Biochemical Properties
Penflufen interacts with the enzyme succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) of mitochondria . By inhibiting SDH, this compound disrupts the normal biochemical reactions within the cell, leading to the death of the pathogen .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly fungal cells. It inhibits the normal function of these cells by disrupting their metabolic processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SDH enzyme, thereby inhibiting its function . This results in the disruption of the TCA cycle and ETC, leading to a lack of energy production within the cell . This ultimately leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a long-lasting effect on fungal cells . The degradation of this compound shows little difference in wheat and cabbage, while R-(+)-Penflufen was degraded preferentially in spinach . This indicates the stability of this compound and its long-term effects on cellular function .
Dosage Effects in Animal Models
High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound acts on the metabolic pathway involving the TCA cycle and ETC . By inhibiting the SDH enzyme, this compound disrupts these metabolic pathways, leading to a lack of energy production within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. While specific transporters or binding proteins for this compound are not yet identified, its effectiveness suggests that it is efficiently transported and distributed within the cells .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given that its target, the SDH enzyme, is located within the mitochondrial matrix . This localization is crucial for this compound’s activity and function as it allows the fungicide to effectively inhibit the SDH enzyme .
Métodos De Preparación
Penflufen is synthesized through a multi-step chemical processThe reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Penflufen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .
Comparación Con Compuestos Similares
Penflufen is unique among succinate dehydrogenase inhibitors due to its broad-spectrum activity and high efficiency. Similar compounds include:
Boscalid: Another succinate dehydrogenase inhibitor with a similar mode of action but different chemical structure.
Fluopyram: A fungicide with a broader spectrum of activity but lower efficiency compared to this compound.
Penthiopyrad: A pyrazolecarboxamide fungicide with similar applications but different resistance profiles.
This compound stands out due to its high efficiency, broad-spectrum activity, and unique chemical structure, making it a valuable tool in agricultural and scientific research .
Propiedades
IUPAC Name |
5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJDXZZHFNFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058107 | |
| Record name | Penflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494793-67-8 | |
| Record name | Penflufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494793-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penflufen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494793678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide; 2â??-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide; penflufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8252E275KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
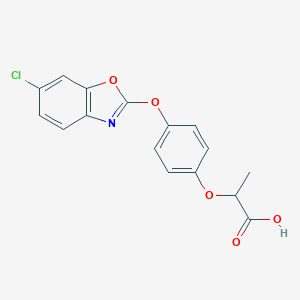
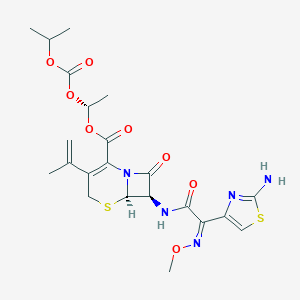
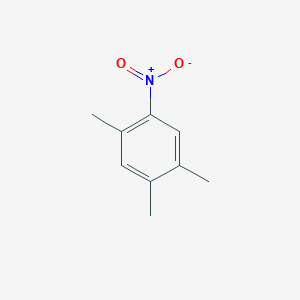
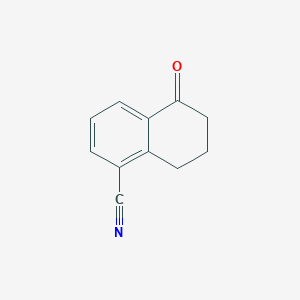
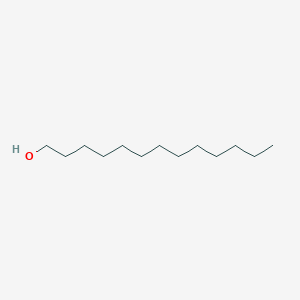
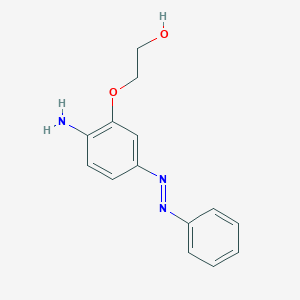

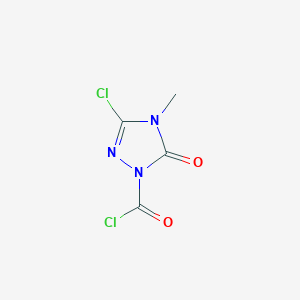
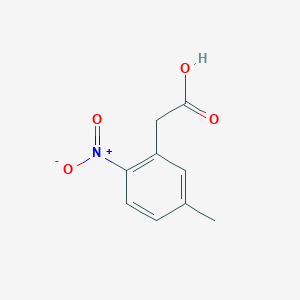

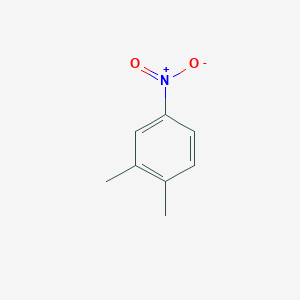
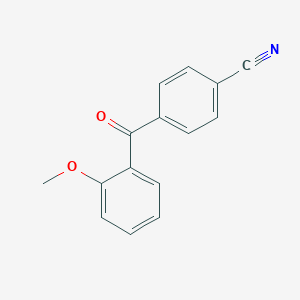
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
